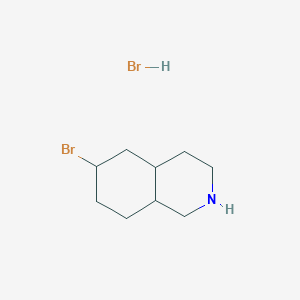
Isoquinoline, 6-bromodecahydro-, hydrobromide (1:1)
Vue d'ensemble
Description
Isoquinoline, 6-bromodecahydro-, hydrobromide (1:1) is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring. This particular compound is a brominated derivative of decahydroisoquinoline, which is further stabilized as a hydrobromide salt. Isoquinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science .
Méthodes De Préparation
The synthesis of Isoquinoline, 6-bromodecahydro-, hydrobromide (1:1) can be achieved through several methods. One common approach involves the bromination of decahydroisoquinoline. The reaction typically uses bromine as the brominating agent in the presence of a solvent such as nitrobenzene. The reaction conditions often require heating to achieve high yields of the brominated product .
Industrial production methods for isoquinoline derivatives often involve catalytic processes. For example, the Pomeranz-Fritsch reaction is a well-known method for synthesizing isoquinolines, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions . This method can be adapted for the synthesis of brominated isoquinoline derivatives by using appropriate brominated starting materials.
Analyse Des Réactions Chimiques
Isoquinoline, 6-bromodecahydro-, hydrobromide (1:1) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles. Common reagents for these reactions include organometallic compounds and nucleophilic bases.
Oxidation Reactions: The compound can be oxidized to form various oxidation products. Typical oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the isoquinoline ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted isoquinoline derivatives, while oxidation and reduction reactions can lead to different oxidation states and hydrogenated forms of the compound .
Applications De Recherche Scientifique
Isoquinoline, 6-bromodecahydro-, hydrobromide (1:1) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its brominated structure makes it a useful building block for further functionalization.
Biology: Isoquinoline derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications. Isoquinoline derivatives have been explored as potential drug candidates for various diseases.
Industry: Isoquinoline derivatives are used in the production of dyes, pigments, and other materials. .
Mécanisme D'action
The mechanism of action of Isoquinoline, 6-bromodecahydro-, hydrobromide (1:1) involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific isoquinoline derivative and its functional groups .
Comparaison Avec Des Composés Similaires
Isoquinoline, 6-bromodecahydro-, hydrobromide (1:1) can be compared with other similar compounds such as:
Quinoline: A structural isomer of isoquinoline with the nitrogen atom in a different position. Quinoline derivatives are also known for their biological activities and are used in medicinal chemistry.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms. It shares similar chemical properties but has different reactivity due to the absence of aromaticity.
Brominated Isoquinolines: Other brominated derivatives of isoquinoline, which may have different substitution patterns and biological activities
Isoquinoline, 6-bromodecahydro-, hydrobromide (1:1) is unique due to its specific bromination and hydrobromide salt form, which can influence its solubility, stability, and reactivity.
Propriétés
IUPAC Name |
6-bromo-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrN.BrH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h7-9,11H,1-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULJNNJCIXOMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC2CC1Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90435-93-1 | |
| Record name | Isoquinoline, 6-bromodecahydro-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90435-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


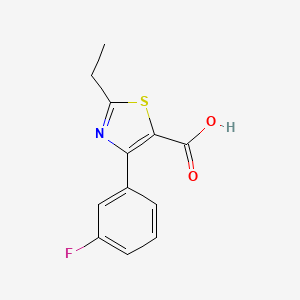
![4-[(Trifluoromethyl)thio]benzoyl bromide](/img/structure/B3043612.png)
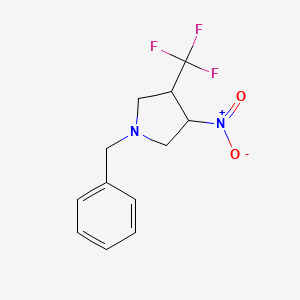
![2-[3,5-Bis(trifluoromethyl)phenoxy]ethanol](/img/structure/B3043615.png)
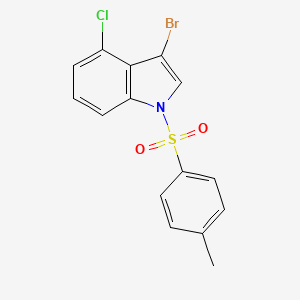
![4-[(5-Aminopyridin-2-yl)oxy]benzoic acid](/img/structure/B3043620.png)
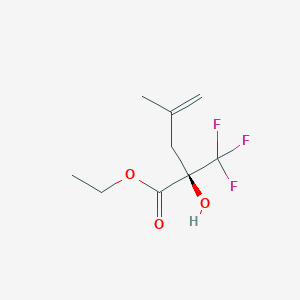
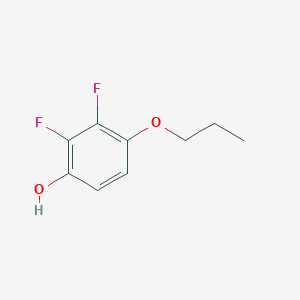
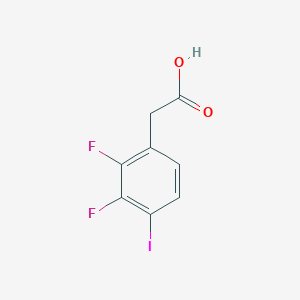
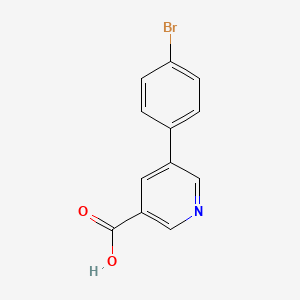
![5-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde](/img/structure/B3043629.png)
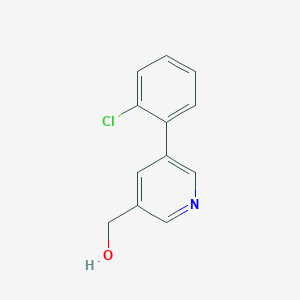
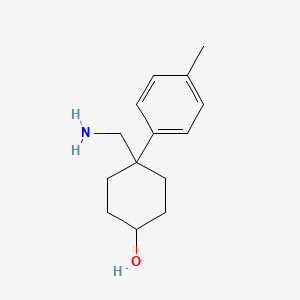
![1-[8-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methanamine](/img/structure/B3043634.png)
